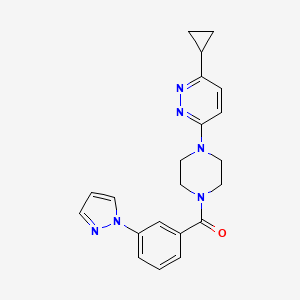
(3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H21N5O
- Molecular Weight : 335.40 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring, a phenyl group, and a piperazine moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant anticancer activity. A study reported that derivatives similar to the target compound displayed effective inhibition of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway, has been highlighted as a critical factor in its anticancer efficacy .
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. In vitro studies demonstrated that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds similar to this compound have been evaluated for their anti-inflammatory effects. In animal models, these compounds reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The observed reduction in edema in carrageenan-induced paw edema models further supports their anti-inflammatory potential .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell proliferation, apoptosis, and immune responses.
- Interaction with Receptors : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially contributing to neuroprotective effects.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a derivative of the target compound on A549 lung cancer cells. Treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM), alongside increased apoptosis markers such as cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, demonstrating its potential as an antibacterial agent .
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(17-3-1-4-18(15-17)27-10-2-9-22-27)26-13-11-25(12-14-26)20-8-7-19(23-24-20)16-5-6-16/h1-4,7-10,15-16H,5-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVBBNBGSRZYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














